

Application Notes and Protocols: 1,3-Dieicosenoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dieicosenoyl glycerol

Cat. No.: B3026233

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol is a diacylglycerol (DAG) containing two 11Z-eicosenoic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone.^[1] As a diacylglycerol, it is an important lipid signaling molecule involved in a variety of cellular processes. Diacylglycerols are key intermediates in lipid metabolism and act as second messengers in signal transduction pathways, most notably by activating protein kinase C (PKC).^{[2][3][4]} This document provides detailed guidelines for the proper handling, storage, and potential applications of **1,3-dieicosenoyl glycerol**, along with relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1,3-dieicosenoyl glycerol** is presented in the table below.

Property	Value	Reference
CAS Number	128230-18-2	[1][5]
Molecular Formula	C43H80O5	[1]
Formula Weight	677.1 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in ethanol	[1]
Solubility	DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 2 years (when stored as directed)	[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of **1,3-dieicosenoyl glycerol**.

2.1. General Handling

- Handle in a well-ventilated place.[5]
- Wear suitable protective clothing, including gloves and safety goggles with side-shields.[5]
- Avoid contact with skin and eyes.[5]
- Avoid formation of dust and aerosols.[5]
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

2.2. Storage

- Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C for long-term storage.[1][5]
- For lipids supplied in an organic solvent, store in a glass container with a Teflon-lined closure, layered with an inert gas like argon or nitrogen.[6]
- Avoid storing organic solutions in polymer or plastic containers, as this can lead to the leaching of impurities.[6]
- It is not recommended to store aqueous solutions for more than one day.[7]

2.3. Preparation of Solutions

- For aqueous buffers, it is recommended to first dissolve **1,3-dieicosenoyl glycerol** in an organic solvent such as ethanol or DMF and then dilute with the aqueous buffer of choice.[7]
- To prepare for cell-based assays, dry the sample from the organic solvent using a stream of nitrogen and dissolve the residue in an appropriate volume of ethanol or DMSO before diluting with the desired aqueous medium.[8]

Safety Precautions

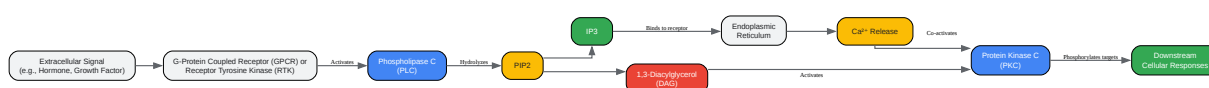
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.[5]
 - Eye Contact: Rinse with pure water for at least 15 minutes.[5]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
 - Inhalation: Move to fresh air.[9]
- Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[5]
- Spill and Leak Procedures: Avoid dust formation. Use personal protective equipment. Collect and arrange for disposal. Prevent the chemical from entering drains.[5]

Applications in Research and Drug Development

Diacylglycerols like **1,3-dieicosenoyl glycerol** are pivotal in cellular signaling. Their primary role is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[3][10]

4.1. Diacylglycerol Signaling Pathway

The activation of various isoforms of PKC by DAG is a central event in signal transduction. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP₃).[4]



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Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

5.1. Protocol for Extraction of Diacylglycerols from Biological Samples

This protocol is adapted for the general extraction of diacylglycerols from cell cultures or tissues.

Materials:

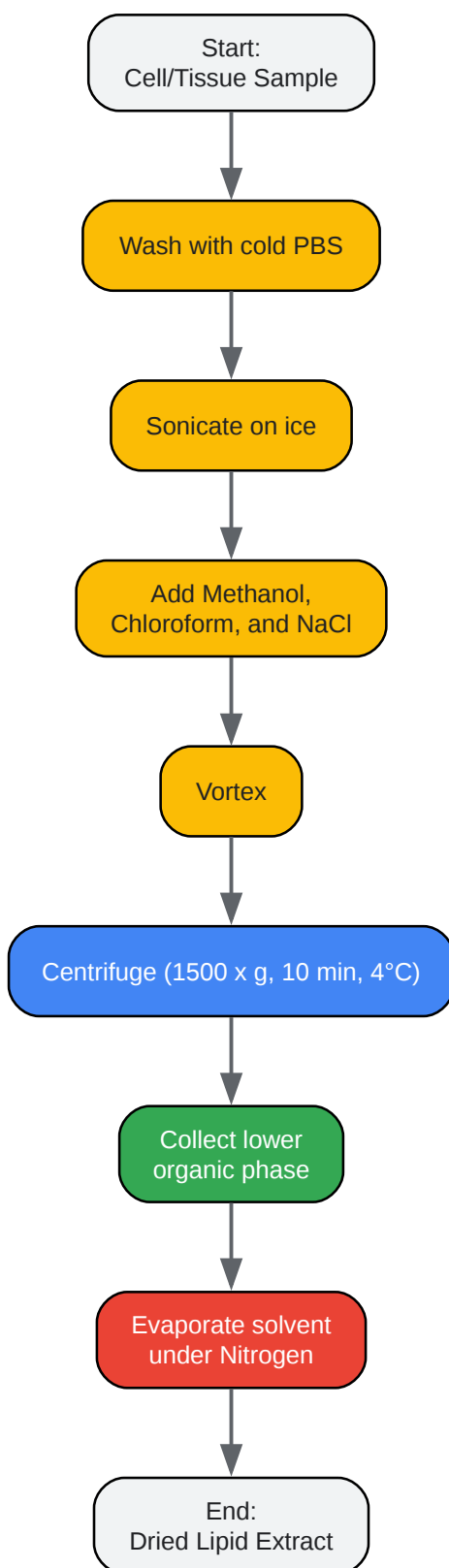
- Cell or tissue sample
- Cold Phosphate-Buffered Saline (PBS)
- Chloroform

- Methanol
- 1 M NaCl
- Sonicator
- Centrifuge
- Glass tubes
- Nitrogen evaporator

Procedure:

- Sample Preparation (Adherent Cells):
 - Wash cells with cold PBS.
 - Scrape cells in 1 mL of cold PBS.
- Sample Preparation (Suspension Cells):
 - Collect approximately 1×10^7 cells by centrifugation.
 - Wash the cell pellet with cold PBS and repeat.
 - Resuspend the pellet in 1 mL of cold PBS.
- Lipid Extraction:
 - Sonicate the cell suspension on ice.[\[11\]](#)
 - Add 1.5 mL of methanol to the sonicated sample.[\[11\]](#)
 - Add 2.5 mL of chloroform and 2.25 mL of 1 M NaCl to the sample.[\[11\]](#)
 - Vortex the mixture thoroughly.
 - Centrifuge at $1500 \times g$ for 10 minutes at 4°C to separate the phases.[\[11\]](#)

- Carefully collect the lower organic (chloroform) phase.[\[11\]](#)
- Drying and Storage:
 - Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
 - The dried lipid extract can be stored at -20°C or reconstituted in a suitable solvent for analysis.



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Caption: Workflow for the extraction of diacylglycerols.

5.2. Protocol for Quantification of Diacylglycerol Content

This protocol utilizes a diacylglycerol kinase assay to quantify cellular DAG levels.[\[12\]](#)[\[13\]](#)

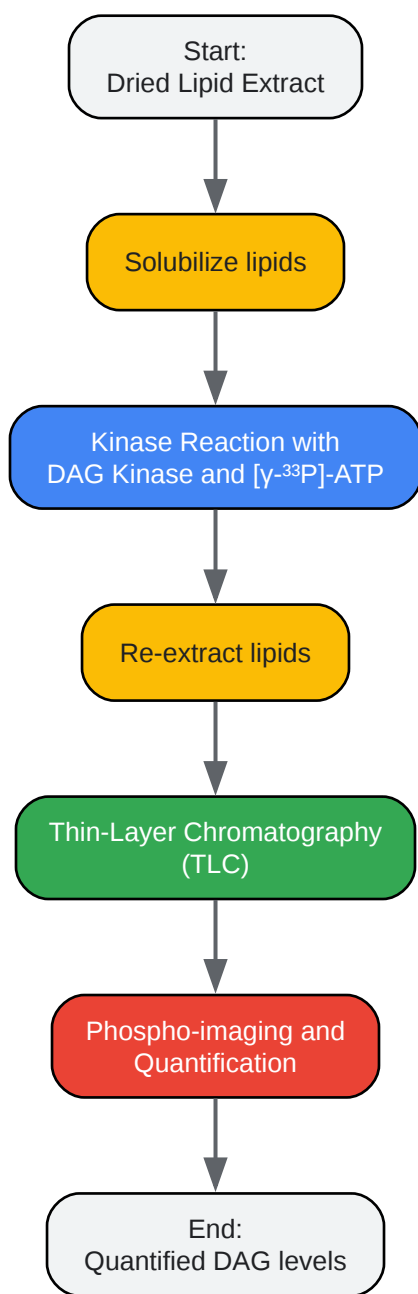
Materials:

- Dried lipid extract
- Solubilizing buffer (e.g., 7.5% (w/v) octyl- β -D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0)[\[12\]](#)
- 2x reaction buffer (e.g., 100 mM imidazole HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl₂, and 2 mM EGTA)[\[12\]](#)
- 100 mM DTT (freshly prepared)[\[12\]](#)
- E. coli DAG kinase
- [γ -33P]-ATP
- TLC plate
- TLC developing solvents (e.g., acetone, and chloroform/methanol/acetic acid)
- Phospho-imager

Procedure:

- Lipid Solubilization:
 - Dissolve the dried lipid extract in solubilizing buffer by vigorous vortexing.[\[12\]](#)
 - Incubate at room temperature for 10 minutes.[\[12\]](#)
- Kinase Reaction:
 - On ice, add 2x reaction buffer, DTT, and E. coli DAG kinase to the solubilized lipids.[\[12\]](#)
 - Initiate the reaction by adding [γ -33P]-ATP.[\[12\]](#)

- Incubate at 25°C for 30 minutes.[\[12\]](#)
- Stop the reaction by placing the tubes on ice.[\[12\]](#)
- Re-extraction:
 - Re-extract the lipids as described in the extraction protocol.
- Thin-Layer Chromatography (TLC):
 - Dissolve the final dried lipid extract in a small volume of chloroform/methanol.[\[12\]](#)
 - Spot the sample on a TLC plate alongside lipid standards (phosphatidic acid and DAG).
[\[12\]](#)
 - Develop the TLC plate, for example, first with acetone and then with a chloroform/methanol/acetic acid mixture.[\[12\]](#)
- Detection:
 - Dry the TLC plate and expose it to a phospho-imaging screen.[\[12\]](#)
 - Scan the screen to detect and quantify the radiolabeled phosphatidic acid, which is proportional to the initial amount of DAG.[\[12\]](#)



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Caption: Workflow for the quantification of diacylglycerol.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types. Always follow good laboratory practices and adhere to all institutional safety guidelines.

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